molecular formula C25H20N2O4 B12473892 quinolin-8-yl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

quinolin-8-yl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No.: B12473892
M. Wt: 412.4 g/mol
InChI Key: HAFGRFNXOHNRNL-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound that features a quinoline moiety linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline moiety, followed by the formation of the benzoate ester. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid, while reduction may produce quinolin-8-yl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzyl alcohol.

Scientific Research Applications

Quinolin-8-yl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of quinolin-8-yl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-yl benzoate: Lacks the octahydro-2H-4,7-methanoisoindol-2-yl group, resulting in different chemical properties and reactivity.

    4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of the quinoline moiety.

Uniqueness

Quinolin-8-yl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is unique due to its combination of the quinoline and benzoate ester moieties, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

quinolin-8-yl 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate

InChI

InChI=1S/C25H20N2O4/c28-23-20-16-6-7-17(13-16)21(20)24(29)27(23)18-10-8-15(9-11-18)25(30)31-19-5-1-3-14-4-2-12-26-22(14)19/h1-5,8-12,16-17,20-21H,6-7,13H2

InChI Key

HAFGRFNXOHNRNL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC5=CC=CC6=C5N=CC=C6

Origin of Product

United States

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